4-Methyl-2-pentyne
Overview
Description
4-Methyl-2-pentyne is a chemical compound with the molecular formula C6H10 . It is also known by other names such as 2-Pentyne, 4-methyl .
Synthesis Analysis
Poly(4-Methyl-2-Pentyne) has been synthesized with quaternary ammonium salts to increase CO2 selectivity . The functional groups were introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentyne can be represented by the InChI string: InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 . The molecular weight of the compound is 82.1436 .Physical And Chemical Properties Analysis
4-Methyl-2-pentyne has a molecular weight of 82.1436 . It has a boiling point of 346 K and a fusion point of 162.78 K .Scientific Research Applications
Synthesis of Polymers
4-Methyl-2-pentyne has been utilized in the synthesis of various polymers. For instance, polymers of 4-methyl-2-pentyne were synthesized using catalytic systems composed of tungsten hexachloride or niobium and tantalum pentachlorides combined with organometallic cocatalysts. These syntheses were carried out under various conditions, resulting in polymers with distinct supramolecular organizations (Khotimsky et al., 2003).
Gas Permeability of Membranes
The gas permeability of poly(4-methyl-2-pentyne) membranes has been enhanced through plasma treatment. This treatment improved the selectivities of gases like O2, N2, H2, and CO2, while the permeabilities decreased. The effects of plasma conditions on the permeabilities of these membranes were also investigated in detail (Shao et al., 2007).
Vibrational Spectra and Molecular Mechanics
Research has been conducted on the infrared and Raman spectra of 4-methyl-2-pentyne. This study involved detailed vibrational frequency assignments and the reporting of refined force constants. The molecular mechanics calculations were made for both 4-methyl-2-pentyne and 4-methyl-2-hexyne, providing insights into their molecular structures (Woodyard et al., 1992).
Nanocomposite Membranes for Gas Separation
Poly(4-methyl-2-pentyne) has been used in the development of ultrapermeable, reverse-selective nanocomposite membranes. These membranes exhibit enhanced permeability and selectivity for large organic molecules over small permanent gases. This advancement is attributed to the dispersion of nonporous, nanoscale fumed silica particles in the poly(4-methyl-2-pentyne) (Merkel et al., 2002).
Polymerization and Membrane Properties
Polymerization of 4-methyl-2-pentyne using various catalysts has led to the production of polymers with specific molecular weights and properties. These polymers exhibit low electrical conductivities and are useful in various applications due to their distinct physical characteristics (Masuda et al., 1982).
Enhancement of Gas-Separation Membranes
Poly(4-methyl-2-pentyne) has been modified in supercritical fluid media for the production of CO2-selective gas-separation membranes. This modification involves the introduction of quaternary ammonium salts into the polymer structure, significantly improving its selectivity towards CO2 (Polevaya et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylpent-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMFWJQZLPEDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82695-07-6 | |
Record name | 2-Pentyne, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82695-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30175230 | |
Record name | 4-Methyl-2-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pentyne | |
CAS RN |
21020-27-9 | |
Record name | 4-Methyl-2-pentyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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